molecular formula C28H25ClN2O5 B2871779 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 895645-77-9

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2871779
CAS No.: 895645-77-9
M. Wt: 504.97
InChI Key: YGSZFLDYKYSPGS-UHFFFAOYSA-N
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Description

The compound 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide features a 1,4-dihydroquinoline core substituted with a 4-ethylbenzoyl group at position 3, a chlorine atom at position 6, and an acetamide moiety linked to a 2,5-dimethoxyphenyl group. This article compares its structural and functional attributes with closely related analogs to infer structure-activity relationships (SAR).

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O5/c1-4-17-5-7-18(8-6-17)27(33)22-15-31(24-11-9-19(29)13-21(24)28(22)34)16-26(32)30-23-14-20(35-2)10-12-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZFLDYKYSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

  • Sulfonyl (C655-0490, ): Enhances metabolic stability and may engage in hydrogen bonding.
  • Position 6 Substituents: Chloro (Target, C655-0490): Electronegative, favoring halogen bonding with target proteins.
  • Acetamide Modifications: 2,5-Dimethoxyphenyl (Target, Compound 29): Methoxy groups improve solubility and enable hydrogen-bond donor/acceptor interactions. 2,5-Dimethylphenyl (C655-0490): Reduces polarity, favoring passive diffusion.

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